molecular formula C5H8N4O B12889225 N-ethyl-1H-1,2,4-triazole-5-carboxamide

N-ethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B12889225
M. Wt: 140.14 g/mol
InChI Key: BCAHEWUUHRAWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1H-1,2,4-triazole-5-carboxamide (CAS 675197-04-3) is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This specialty chemical serves as a valuable synthetic intermediate or molecular building block in medicinal chemistry and pesticide discovery research . The 1,2,4-triazole core of this molecule is a privileged scaffold in drug development due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This moiety is found in a wide range of therapeutic agents, including antifungal drugs (e.g., fluconazole), anticancer agents (e.g., anastrozole), and antidepressants (e.g., trazodone) . In agricultural chemistry, 1,2,4-triazole derivatives are key components of many commercial fungicides, such as mefentrifluconazole and triadimefon . These compounds typically act as Sterol Demethylation Inhibitors (DMIs), which work by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis essential for fungal cell membrane integrity . Researchers are actively developing novel 1,2,4-triazole derivatives to combat resistant fungal pathogens . This product is intended for research purposes as a chemical reference standard or a precursor in the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N-ethyl-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C5H8N4O/c1-2-6-5(10)4-7-3-8-9-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9)

InChI Key

BCAHEWUUHRAWCC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC=NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further explored for their potential biological and industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Heterocycle Modifications

  • Imidazole-carboxamide derivatives (e.g., imidazole-4(5)-carboxamide and imidazole-2-carboxamide):
    These compounds replace the 1,2,4-triazole core with an imidazole ring. Computational and kinetic studies indicate that imidazole-based derivatives exhibit comparable or superior inhibitory activity against GP compared to triazole analogues. For instance:
    • 2c (imidazole-2-carboxamide with 2-naphthyl): Ki = 3.3 µM vs. IXc (1,2,4-triazole-5-carboxamide with 2-naphthyl): Ki = 9.2 µM .
    • Enhanced potency in imidazole derivatives is attributed to additional hydrogen bonding between the imidazole N(1)H and His377 in GP’s catalytic site .

Substituent Variations

  • 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide: Introduction of an aminoethyl group enhances hydrogen-bonding capacity, which may improve target binding but could also increase metabolic instability .
  • N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide: Dimethylation of the carboxamide nitrogen reduces hydrogen-bond donor capacity, likely diminishing enzyme inhibitory activity .

Glycogen Phosphorylase Inhibition

Compound Structure Ki (µM) Key Interactions
IXa (phenyl-substituted triazole) 1,2,4-triazole-5-carboxamide 1.0 Amide N–H with GP catalytic residues
1c (imidazole-4-carboxamide) Imidazole-4-carboxamide 12.8 Limited interaction with β-cavity
2c (imidazole-2-carboxamide) Imidazole-2-carboxamide 3.3 N(1)H–His377 CO; carboxamide N–H

The triazole scaffold (IXa ) remains a potent GP inhibitor, but imidazole derivatives (2c ) achieve superior activity through additional interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (µg/mL) LogP (Predicted)
N-ethyl-1H-1,2,4-triazole-5-carboxamide 169.17 ~50 (estimated) 0.8
N-hexyl-1H-1,2,4-triazole-5-carboxamide 196.25 21.1 2.3
3-amino-N-(2-aminoethyl) derivative 272.28 N/A -0.5

Longer alkyl chains (e.g., hexyl) increase LogP, reducing solubility but enhancing lipid bilayer penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.